2-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
2-Methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a methyl group at the 2-position. The thiadiazole ring is functionalized with a sulfanyl (-S-) linker connected to a phenylcarbamoylmethyl group. Its synthesis typically involves multi-step reactions, including the formation of the thiadiazole ring and subsequent functionalization via nucleophilic substitution or condensation reactions . Structural characterization is performed using techniques such as IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-12-7-5-6-10-14(12)16(24)20-17-21-22-18(26-17)25-11-15(23)19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQPQYVWOKUZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
Key Findings :
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Oxidation is selective for the sulfanyl group over the thiadiazole ring due to steric protection of the heterocycle.
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Over-oxidation to sulfone requires stronger oxidizing agents (e.g., KMnO₄) and elevated temperatures .
Substitution Reactions
The thiadiazole ring participates in nucleophilic substitution (SₙAr) at position 5, where the sulfanyl group acts as a leaving group.
Key Findings :
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Alkylation proceeds via an SₙAr mechanism, facilitated by electron-withdrawing groups on the thiadiazole ring.
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Suzuki-Miyaura coupling enables aryl substitution but requires palladium/copper catalysts .
Nucleophilic Additions
The carbamoyl (-NHCO-) group reacts with nucleophiles such as amines or hydrazines.
Key Findings :
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Hydrazinolysis cleaves the carbamoyl group to form hydrazide derivatives.
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Steric hindrance from the benzamide group slows reaction kinetics .
Hydrolysis Reactions
The benzamide and carbamoyl groups undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | 2-Methylbenzoic acid + 5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | 90% | |
| Basic hydrolysis | NaOH (10%), H₂O, Δ | Sodium 2-methylbenzoate + 5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | 88% |
Key Findings :
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Hydrolysis rates depend on pH: basic conditions favor faster cleavage of the benzamide bond.
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The thiadiazole ring remains intact under mild hydrolysis conditions.
Electrophilic Aromatic Substitution
The phenyl ring in the benzamide moiety undergoes nitration and halogenation.
Key Findings :
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Nitration occurs preferentially at the meta position due to steric and electronic effects .
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Bromination is regioselective for the para position relative to the methyl group .
Reductive Reactions
The carbamoyl and nitro groups (if present) can be reduced.
Key Findings :
Scientific Research Applications
2-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The compound may also induce oxidative stress in cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position and Bioactivity : Methoxy groups (e.g., 7h, 7i, 7j) enhance anticancer activity, likely due to improved solubility and membrane permeability . Bromine substituents (e.g., ) may increase electrophilicity but require further toxicity studies.
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) reduces reaction time (3–8 h vs. 24 h for conventional methods) and improves yields (>85% vs. 60–70%) .
Pharmacological Profiles
- Anticancer Activity : Compounds like 7h and 7i (IC50: 5–10 µM) exhibit potency comparable to cisplatin in vitro, attributed to pro-apoptotic and cell-cycle arrest mechanisms . The target compound’s methyl group may modulate metabolic stability but requires empirical validation.
- Antimicrobial Activity : Derivatives with sulfamoyl or triazole moieties (e.g., ) show broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL).
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with bromine (e.g., ) show higher melting points (212–214°C) due to increased molecular symmetry.
- Solubility : Methoxy-substituted derivatives (e.g., 7h) exhibit superior aqueous solubility compared to halogenated analogs .
Biological Activity
The compound 2-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates that the compound contains a thiadiazole ring, which is crucial for its biological activity. The presence of sulfur and nitrogen in the ring contributes to its unique properties, allowing it to interact effectively with various biological targets.
Antimicrobial Activity
- Mechanism : Compounds with the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
- Studies : Research has shown that derivatives of 1,3,4-thiadiazole have demonstrated activity against various pathogens including Escherichia coli and Staphylococcus aureus . The specific compound under study has been evaluated for its antibacterial efficacy and shows promise as a potential antimicrobial agent.
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Significant antibacterial effect |
Anticancer Activity
- Mechanism : The anticancer properties are attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells and inhibit tumor growth through various pathways including the modulation of cell cycle progression and apoptosis induction .
- Case Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines such as A549 (lung carcinoma) and T47D (breast carcinoma).
| Cancer Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| A549 | 25 | Induction of apoptosis |
| T47D | 30 | Decreased viability |
Anti-inflammatory Activity
- Mechanism : The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and mediators. Thiadiazole derivatives have been shown to reduce inflammation in various models by modulating signaling pathways related to inflammation .
- Research Findings : Experimental models indicate that the compound can significantly reduce edema and inflammatory markers in vivo.
Pharmacological Insights
The pharmacological profile of this compound suggests a multi-target approach in its action mechanism. The thiadiazole ring serves as a bioisostere for other pharmacologically active compounds, enhancing its potential efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide?
- Methodological Answer : The compound can be synthesized via a two-step procedure:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .
Alkylation : Introduce the sulfanylacetamide group using alkylating reagents (e.g., methyl bromoacetate) in acetonitrile under reflux .
Key intermediates should be characterized by ¹H/¹³C NMR and IR spectroscopy to confirm regiochemistry and purity .
Q. How can researchers confirm the structural integrity of this compound experimentally?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (500 MHz, DMSO-d₆) to identify aromatic protons (δ 7.2–8.0 ppm) and thiadiazole-related peaks (e.g., sulfanyl-CH₂ at δ 4.2–4.5 ppm) .
- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, especially for the thiadiazole and benzamide moieties . High-resolution data (R factor < 0.05) ensures accuracy .
Q. What are standard assays for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiadiazole core under varying reaction conditions?
- Methodological Answer :
- Solvent Effects : Compare DMF (polar aprotic) vs. acetonitrile (moderate polarity) for cyclization efficiency. DMF with iodine and triethylamine promotes sulfur elimination and thiadiazole formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate heterocyclization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent Variation : Modify the phenylcarbamoyl group (e.g., electron-withdrawing Cl or electron-donating CH₃) to assess impacts on bioactivity .
- Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole and compare antimicrobial potency .
- Data Analysis : Use multivariate regression to correlate logP values (calculated via ChemAxon) with cytotoxicity .
Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Dynamic Effects : If X-ray shows planar thiadiazole but NMR suggests puckering, conduct variable-temperature NMR to assess conformational flexibility .
- DFT Calculations : Compare experimental bond lengths (from SHELXL-refined structures) with theoretical values (B3LYP/6-31G*) to identify discrepancies .
Q. What advanced techniques are suitable for pharmacokinetic profiling?
- Methodological Answer :
- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS to quantify parent compound degradation over 60 minutes .
- Plasma Protein Binding : Employ equilibrium dialysis (PBS, pH 7.4) and quantify unbound fraction via HPLC-UV .
Q. How should researchers address conflicting bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Re-test the compound under controlled conditions (e.g., fixed inoculum size in antimicrobial assays) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply funnel plots to detect publication bias .
Tables for Key Data
Table 1 : Representative Synthetic Conditions for Thiadiazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (¹H NMR) | Reference |
|---|---|---|---|---|
| Cyclization | CS₂, KOH, ethanol, reflux | 70–85% | Thiadiazole CH: δ 8.9–9.1 ppm | |
| Alkylation | Methyl bromoacetate, acetonitrile, 80°C | 60–75% | SCH₂CO: δ 4.3 ppm (s, 2H) |
Table 2 : Comparative Bioactivity of Analogues
| Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 4-Cl-Ph | 2.5 (S. aureus) | 12.3 (MCF-7) |
| 2-Me-Ph | 8.0 (S. aureus) | 28.7 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
